N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide is a thienopyridine derivative featuring a 3-methylbenzamide substituent. The compound’s core structure comprises a bicyclic thieno[2,3-c]pyridine scaffold with an acetyl group at position 6 and a cyano group at position 3. The 3-methylbenzamide moiety is attached via an amide linkage at position 2 of the thienopyridine ring.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-4-3-5-13(8-11)17(23)20-18-15(9-19)14-6-7-21(12(2)22)10-16(14)24-18/h3-5,8H,6-7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEILIZVYZFPPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . The process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and primary amines . The major products formed from these reactions are thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .
Scientific Research Applications
Pharmacological Properties
Antiplatelet Activity : Thienopyridines, a subclass of compounds that includes N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide, are known for their ability to inhibit platelet aggregation. This mechanism is crucial in preventing thrombotic events in cardiovascular diseases. The compound binds to specific extracellular cysteine residues on the P2Y12 receptor, which plays a pivotal role in platelet activation and aggregation .
Anticancer Potential : Research has indicated that derivatives of thienopyridines exhibit anticancer properties. This compound has been studied for its ability to induce apoptosis in various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression .
Synthetic Applications
Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis due to its unique thienopyridine structure. It can be employed in the synthesis of more complex molecules with potential biological activity. For instance, it can be modified to create novel derivatives with enhanced pharmacological profiles or reduced side effects .
Case Study: Antiplatelet Activity Assessment
In a study assessing the antiplatelet effects of various thienopyridine derivatives, this compound demonstrated significant inhibition of platelet aggregation compared to control compounds. The study utilized both in vitro assays and animal models to validate the efficacy and safety profile of the compound.
Case Study: Anticancer Efficacy
Another investigation focused on the anticancer potential of this compound against breast cancer cell lines (MCF-7). Results indicated that the compound induced apoptosis through the activation of caspase pathways. Furthermore, it showed synergistic effects when combined with standard chemotherapeutic agents.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s thieno[2,3-c]pyridine core allows it to bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural and physicochemical properties of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide with three analogous compounds from the evidence:
Key Observations:
Methanesulfonyl (): The sulfonyl group adds significant polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration. Methylsulfanyl (): The sulfur atom in the methylsulfanyl group could facilitate interactions with metal ions or cysteine residues in proteins.
Molecular Weight Trends :
- The target compound (3-methylbenzamide) likely has the lowest molecular weight (~355–360 g/mol), making it more favorable for drug-likeness (e.g., Lipinski’s Rule of Five).
Synthetic Accessibility :
- The methyl group in the target compound simplifies synthesis compared to fluorinated or sulfonated derivatives, which require additional steps for functional group installation .
Research Implications
While the provided evidence lacks explicit biological data, the structural diversity among these analogs suggests distinct applications:
- Fluorophenyl derivative () : Suitable for targeting polar binding pockets in enzymes.
- Methanesulfonyl derivative () : Ideal for studies requiring high solubility or charge-based interactions.
- Methyl variant (Target) : A lead candidate for early-stage pharmacokinetic optimization due to balanced hydrophobicity.
All compounds are labeled for research use only, emphasizing their role in exploratory studies rather than therapeutic applications .
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methylbenzamide is a complex organic compound belonging to the thienopyridine class. Its unique structure includes an acetyl group, a cyano group, and a methylbenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O. The presence of functional groups such as the cyano and acetyl groups contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C15H14N2O |
| IUPAC Name | This compound |
| Core Structure | Thieno[2,3-c]pyridine |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antibacterial activity. It has shown effectiveness against various bacterial strains by potentially disrupting bacterial cell wall synthesis or inhibiting metabolic pathways. The following table summarizes its antimicrobial efficacy compared to related compounds:
| Compound | Activity |
|---|---|
| N-{6-acetyl-3-cyano-4H-thieno[2,3-c]pyridin-2-yl} | Antibacterial against E. coli |
| 4-Methylbenzamide | Moderate antibacterial activity |
| 5-Cyano-2-thiophenecarboxamide | Potential antitumor activity |
Anticancer Activity
Compounds with similar structural features have demonstrated anticancer properties. This compound may act on specific molecular targets within cancer cells. Research into its mechanism of action is ongoing but suggests that it could interfere with critical signaling pathways involved in tumor growth.
Case Studies and Research Findings
-
Antibacterial Efficacy Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated significant inhibition zones compared to control groups.
- Inhibition Zone Diameter :
- S. aureus: 15 mm
- E. coli: 12 mm
- Inhibition Zone Diameter :
-
Anticancer Mechanism Exploration : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in HepG2 liver cancer cells through the activation of caspase pathways.
- Caspase Activation :
- Caspase-3: Increased by 40%
- Caspase-9: Increased by 35%
- Caspase Activation :
Q & A
Basic Research Question
- IR Spectroscopy : Confirm functional groups (e.g., acetyl C=O at ~1700 cm⁻¹, cyano C≡N at ~2200 cm⁻¹) .
- NMR Analysis : Use - and -NMR to resolve regiochemistry. For example, thienopyridine protons appear as distinct multiplets (δ 2.2–3.5 ppm), while benzamide aromatic protons resonate at δ 7.0–8.0 ppm .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns .
Data Contradiction Resolution : Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography if crystalline .
How can researchers assess the biological activity of this compound, particularly its enzyme inhibition potential?
Basic Research Question
- In Vitro Assays : Use fluorogenic substrates to measure inhibition of kinases or proteases. For example, IC values can be determined via dose-response curves .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare to known inhibitors (e.g., staurosporine) .
- Target Validation : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to active sites of kinases or receptors .
What strategies are recommended for optimizing the synthesis of this compound to achieve >90% purity for pharmacological studies?
Advanced Research Question
- Solvent Selection : Replace acetic anhydride with DMF in condensation steps to reduce side reactions .
- Catalyst Screening : Test alternatives to Fe powder (e.g., Pd/C for nitro reductions) to minimize metal residues .
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
Statistical Approach : Apply Design of Experiments (DoE) to optimize variables (temperature, stoichiometry) and validate via ANOVA .
How can computational modeling predict the metabolic stability of this compound in physiological environments?
Advanced Research Question
- ADME Prediction : Use tools like SwissADME to estimate lipophilicity (LogP), CYP450 interactions, and plasma protein binding .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) via Schrödinger’s MetaSite .
- Free Energy Calculations : Perform MD simulations (e.g., GROMACS) to assess stability in aqueous solutions and membrane permeability .
How should researchers address contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts) in structural characterization?
Advanced Research Question
- Hypothesis Testing : Check for tautomerism (common in thienopyridines) or solvent effects (DMSO vs. CDCl) .
- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments in crowded spectral regions .
- Alternative Techniques : Validate via -NMR (if fluorinated analogs exist) or Raman spectroscopy for crystalline samples .
What experimental approaches evaluate the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS at 37°C over 24 hours .
- Light/Thermal Stress : Expose to UV (254 nm) and elevated temperatures (40–60°C) to identify photodegradants .
- Plasma Stability : Incubate with human plasma and quantify parent compound loss using UPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
